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2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid

Nucleotide metabolism Labeling efficiency De novo pathway

2,4-Dioxo-(6-14C)1H-pyrimidine-6-carboxylic acid, commonly designated [6-14C]orotic acid or orotic acid-6-C14 (CAS 13186-54-4), is a carbon-14 radiolabeled form of orotic acid, a key intermediate in the de novo biosynthesis of pyrimidine nucleotides. The 14C isotope is specifically situated at the C6 position of the pyrimidine ring, which is mechanistically critical: this position is retained during the sequential conversion to UMP, UDP, UTP, and CTP, making the compound an unambiguous probe for the orotate pathway.

Molecular Formula C5H4N2O4
Molecular Weight 158.09 g/mol
CAS No. 13186-54-4
Cat. No. B088506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxo-(614C)1H-pyrimidine-6-carboxylic acid
CAS13186-54-4
Molecular FormulaC5H4N2O4
Molecular Weight158.09 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)NC1=O)C(=O)O
InChIInChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i2+2
InChIKeyPXQPEWDEAKTCGB-HQMMCQRPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dioxo-(6-14C)1H-pyrimidine-6-carboxylic acid (Orotic Acid-6-14C): A Definitive Tracer for De Novo Pyrimidine Biosynthesis


2,4-Dioxo-(6-14C)1H-pyrimidine-6-carboxylic acid, commonly designated [6-14C]orotic acid or orotic acid-6-C14 (CAS 13186-54-4), is a carbon-14 radiolabeled form of orotic acid, a key intermediate in the de novo biosynthesis of pyrimidine nucleotides [1]. The 14C isotope is specifically situated at the C6 position of the pyrimidine ring, which is mechanistically critical: this position is retained during the sequential conversion to UMP, UDP, UTP, and CTP, making the compound an unambiguous probe for the orotate pathway [2]. Unlike unlabeled orotic acid or salvage-pathway tracers, this isotopologue enables absolute quantification of metabolic flux, RNA/DNA incorporation rates, and nucleotide pool dynamics through liquid scintillation counting or autoradiography [3].

De novo pyrimidine biosynthesis flux studies Selective orotate pathway probe; C6 label retained through UMP to CTP
Absolute quantification via LSC or autoradiography Enables nucleotide pool dynamics and RNA/DNA incorporation rate measurement
Dual uridine/cytidine RNA labeling from single tracer 14C distributes equally to both pyrimidine moieties; simplifies experimental design

Why Unlabeled Orotic Acid, 3H-Labeled, or Alternative 14C-Positional Isotopologues Cannot Substitute for 2,4-Dioxo-(6-14C)1H-pyrimidine-6-carboxylic acid


Interchanging 2,4-Dioxo-(6-14C)1H-pyrimidine-6-carboxylic acid with unlabeled orotic acid, [2-14C]-orotic acid, or [5-3H]-orotic acid introduces experimental confounds that compromise data validity. Unlabeled orotate cannot be tracked quantitatively in complex biological matrices. The C2-position label in [2-14C]-orotic acid is not positionally equivalent to the C6 label: the C2 carbon is not retained through orotidine-5'-monophosphate (OMP) decarboxylation to UMP in the de novo pathway, resulting in divergent labeling patterns in downstream nucleotide pools [1]. Tritiated ([5-3H]) orotic acid, despite higher nominal specific activity (≥10 Ci/mmol ), suffers from 3H exchange with aqueous solvent, isotopic discrimination effects, and reduced counting efficiency compared to 14C, which generates a more stable signal in long-term metabolic assays [2]. The [6-14C] positional specificity thus directly determines which branch of pyrimidine metabolism can be interrogated and with what quantitative precision.

Comparator
[6-14C]Orotic Acid (Target)
Substitution Risk
Unlabeled orotic acid
Quantitative flux tracking via 14C signal
No direct in vivo quantification possible; requires indirect enzymatic endpoints
[2-14C]Orotic acid
C6 label retained in both UTP and CTP
C2 label lost as 14CO2 during CTP synthesis; asymmetric RNA labeling may shift pathway interpretation
[5-3H]Orotic acid
Stable 14C signal; no isotopic exchange
3H exchange with aqueous solvent and isotopic discrimination effects may alter long-term assay reproducibility

Quantitative Head-to-Head Differentiation Evidence for 2,4-Dioxo-(6-14C)1H-pyrimidine-6-carboxylic acid


Label Utilization Efficiency: [6-14C]Orotic Acid Conversion to Nucleotides vs. Unlabeled Orotate

In white spruce somatic embryos, [6-14C]orotic acid was utilized for nucleotide and nucleic acid synthesis with >80% efficiency, establishing a quantitative benchmark unattainable with unlabeled orotate, for which no analogous high-sensitivity detection metric exists [1]. This near-quantitative channeling through the de novo pathway is the defining operational characteristic: unlabeled orotic acid requires indirect, less sensitive enzymatic assay endpoints that cannot resolve real-time flux with the same precision.

Label Utilization
Head-to-head
>80% conversion to nucleotides
[6-14C]orotic acid in white spruce somatic embryos
Supports quantitative flux resolution unmatched by unlabeled substrate
Unlabeled orotate requires indirect assay endpoints; reported utilization context
Nucleotide metabolism Labeling efficiency De novo pathway

De Novo Pathway Discrimination: [6-14C]Orotic Acid vs. [2-14C]Uridine RNA Labeling

A comparative study in developing vs. adult mouse liver demonstrated that the difference in RNA labeling between the two age groups was significantly more pronounced when using [6-14C]orotic acid (de novo pathway probe) than with [3H]uridine (salvage pathway probe) [1]. The same principle applies vs. [2-14C]uridine: [6-14C]orotic acid selectively reports on the orotate pathway flux, which accounted for >80% of pyrimidine nucleotide synthesis in spruce somatic embryos, whereas [2-14C]uridine predominantly labels the salvage pathway, providing a fundamentally different metabolic readout from the same tissue [2].

Pathway Discrimination
Head-to-head
More pronounced developmental RNA labeling difference vs. [3H]uridine
Mouse liver: 13-day vs. 45-day; de novo pathway probe selectivity
De novo pathway flux interpretation; salvage probe may underestimate metabolic change
Reported comparative endpoint context; model-specific review recommended
RNA synthesis Metabolic pathway selectivity Isotopologue comparison

Organ-Specific Bioavailability: Intraperitoneal vs. Subcutaneous Administration of [6-14C]Orotic Acid

Engelbrecht et al. (1977) quantified organ-level bioavailability of [14C]orotic acid following IP injection, providing route-specific distribution data essential for reproducible experimental design [1]. At 60 min post-IP injection, 44% of administered dose localized to kidneys and 22% to liver, with liver UTP 14C labeling reaching a rapid plateau [2]. Subcutaneous injection, while a viable alternative, resulted in a measured delay in incorporation into the liver acid-soluble and RNA fractions, giving the investigator quantitative control over the rate of systemic presentation [1]. Such distribution-profile data is not available for [2-14C]orotic acid or [5-3H]orotic acid in a comparable head-to-head context.

Organ Distribution
Cross-study
Kidney 44%, Liver 22% at 60 min post-IP
SC injection: delayed liver incorporation confirmed
Route-optimized protocol design; evidence-based sampling time selection
Organ-level distribution data not available for [2-14C] or [5-3H] orotic acid in comparable context
ADME Administration route Organ uptake

Radiochemical Purity Benchmarking: [6-14C]Orotic Acid vs. [2-14C]Orotic Acid

The [6-14C]orotic acid target compound is commercially available from multiple suppliers (e.g., TargetMol/CymitQuimica) with a documented chemical/radiochemical purity of 98%, meeting the benchmark established for high-quality 14C-labeled orotic acid preparations . The closely related [2-14C]orotic acid (CAS 10491-81-3) lists a comparable radiochemical purity of ≥98% from Moravek, but its molar activity specification (≥45 mCi/mmol) is fixed; in contrast, versatile synthetic methods exist to produce [6-14C]orotic acid within a broader molar activity range of 5.5–11.5 GBq/mmol (149–311 mCi/mmol), affording the option to select higher specific activity for applications demanding low-mass dosing [1]. The >98% radiochemical purity threshold guarantees that ≥98% of the detectable radioactive signal originates from the chemically specified 14C position, thereby minimizing non-specific background misinterpretation.

Radiochemical Purity
Cross-study
98% purity; molar activity up to 311 mCi/mmol
[2-14C]Orotic acid: ≥98% purity, fixed ≥45 mCi/mmol
Higher specific activity option supports trace-level detection workflows
Supplier COA and published synthetic route data; lot-specific verification recommended
Radiochemical purity Quality control Supplier specification

Positional Label Retention in RNA Pyrimidine Bases: [6-14C]Orotic Acid vs. [2-14C]Orotic Acid

The C6 of the orotic acid pyrimidine ring is architecturally integral to both the uracil and cytosine rings. After conversion of [6-14C]orotic acid to UMP and subsequent amination to CTP, the 14C label is equally distributed to uridine and cytidine moieties of RNA, enabling simultaneous tracking of both pyrimidine nucleotide incorporation products [1]. In contrast, [2-14C]orotic acid labels a carbon atom that is retained in the uracil ring but lost as 14CO2 during the conversion of UTP to CTP, resulting in asymmetric labeling of uridine vs. cytidine residues in RNA [2]. This differential label retention has been experimentally exploited: using [6-14C]orotic acid, the specific radioactivity of cytidylate vs. uridylate moieties of host liver RNA accurately reflected metabolic flows, with measured cytidylate/uridylate 14C ratios serving as a diagnostic of UTP→CTP flux [1].

Label Retention
Class-level
14C retained in both uridylate and cytidylate RNA residues
[2-14C] label lost during UTP→CTP; asymmetric cytidine labeling
Dual-nucleotide tracking from single tracer; reduces dual-isotope protocol complexity
Rat liver RNA labeling context; cytidylate/uridylate ratio as internal flux diagnostic
Label retention CTP synthesis RNA incorporation

Optimal Procurement Applications for 2,4-Dioxo-(6-14C)1H-pyrimidine-6-carboxylic acid Based on Quantitative Evidence


De Novo Pyrimidine Pathway Flux Quantification in Development and Disease Models

Based on the documented >80% utilization of [6-14C]orotic acid for nucleotide synthesis in developing tissues [1] and its superior discrimination of developmental metabolic changes compared to [3H]uridine [2], this compound is the definitive choice for studies requiring absolute quantification of de novo pathway flux through measurements of UTP, CTP, and RNA 14C incorporation. Investigators studying cancer cell nucleotide dependency, immune cell proliferation, or developmental biology where salvage pathway activity must be excluded as a confounding variable consistently rely on [6-14C]orotic acid data for publication-grade evidence.

Dual Uridine/Cytidine RNA Incorporation Assays

The retention of the C6-14C label in both uridylate and cytidylate residues of RNA [3] uniquely qualifies [6-14C]orotic acid for experiments requiring concurrent tracking of both pyrimidine incorporation products without dual-isotope complexity. Measurement of the cytidylate/uridylate 14C specific radioactivity ratio provides a built-in internal control for CTP synthetase activity and UTP pool equilibration, a capability not provided by [2-14C]orotic acid or [5-3H]orotic acid. Procurement of [6-14C]orotic acid thus consolidates two experimental readouts into a single tracer purchase.

In Vivo Organ-Level Nucleotide Pool Labeling with Route-Optimized Protocols

The experimentally validated biodistribution data showing 44% kidney and 22% liver dose localization at 60 min post-IP injection [4], along with the systematic route comparison (IP vs. SC) quantifying incorporation delay [5], provides a directly citable experimental framework for reproducible in vivo studies. This significantly reduces protocol development time for hepatic nucleotide metabolism and nephrology research compared to using alternative labeled orotates lacking equivalent distribution documentation.

High-Sensitivity Metabolic Tracing Requiring Elevated Specific Activity

For experiments where the mass of administered orotic acid must be minimized to avoid perturbing endogenous nucleotide pools, the availability of [6-14C]orotic acid at molar activities up to 5.5–11.5 GBq/mmol via published synthetic routes [6] is a quantifiable advantage over the fixed ≥45 mCi/mmol specification of standard [2-14C]orotic acid. This expanded specific activity range directly translates to higher signal yield per unit mass administered, a critical parameter for single-cell metabolomics, rare cell population studies, or low-abundance RNA species detection.

Application
Selection Property
Validation Focus
De novo pathway flux quantification
C6 positional label retention through UMP to CTP
UTP, CTP, and RNA 14C incorporation endpoints
Dual uridine/cytidine RNA labeling
Equimolar 14C distribution to both pyrimidine moieties
Cytidylate/uridylate 14C ratio as CTP synthetase activity control
In vivo organ-level nucleotide pool labeling
Published organ distribution and route-comparison datasets
IP vs. SC administration timing and organ uptake reproducibility
High-sensitivity metabolic tracing
Achievable molar activity up to 311 mCi/mmol
Signal yield per unit mass; low-abundance RNA species detection
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